molecular formula C22H15Cl2NO4 B12020400 4-Benzoyl-5-(3,4-dichlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-Benzoyl-5-(3,4-dichlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12020400
M. Wt: 428.3 g/mol
InChI Key: XGHRMNWORFZTRF-ZZEZOPTASA-N
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Description

4-Benzoyl-5-(3,4-dichlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-5-(3,4-dichlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The benzoyl, dichlorophenyl, and furylmethyl groups are introduced through various substitution reactions, often involving reagents such as benzoyl chloride, dichlorobenzene, and furfural.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoyl-5-phenyl-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the dichlorophenyl group.

    4-Benzoyl-5-(3,4-dichlorophenyl)-1-methyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the furylmethyl group.

Uniqueness

The presence of both the dichlorophenyl and furylmethyl groups in 4-Benzoyl-5-(3,4-dichlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one makes it unique, potentially offering distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C22H15Cl2NO4

Molecular Weight

428.3 g/mol

IUPAC Name

(4Z)-5-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H15Cl2NO4/c23-16-9-8-14(11-17(16)24)19-18(20(26)13-5-2-1-3-6-13)21(27)22(28)25(19)12-15-7-4-10-29-15/h1-11,19,26H,12H2/b20-18-

InChI Key

XGHRMNWORFZTRF-ZZEZOPTASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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